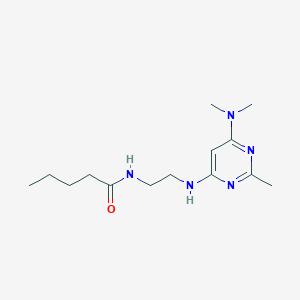

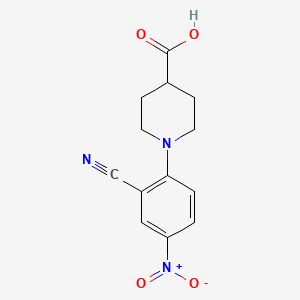

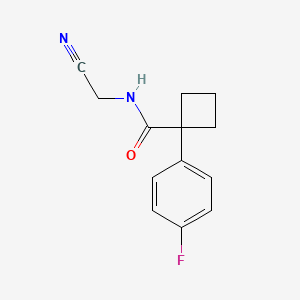

3-chloro-N-(2-(furan-3-yl)ethyl)-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-chloro-N-(2-(furan-3-yl)ethyl)-4-methylbenzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .

Scientific Research Applications

Polymeric Material Functionalization

- Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) was synthesized through thiol-ene photopolymerization, involving 4-methylbenzenesulfonamide derivatives. This copolymer exhibits high solubility in common organic solvents and can be deprotected to yield poly(ethylene imine-alt-ethylene sulfide), which is fully soluble in various solvents. These polymers demonstrate hydrophobic properties and thermal decomposition characteristics at specific temperatures (Hori et al., 2011).

DNA Interaction and Anticancer Activity

- Mixed-ligand copper(II)-sulfonamide complexes, incorporating 4-methylbenzenesulfonamide derivatives, were studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activities. These complexes interact with DNA and induce cell death primarily through apoptosis, highlighting their potential as anticancer agents (González-Álvarez et al., 2013).

Antiviral and Antifungal Applications

- Novel benzensulfonamides bearing the 1,3,4-oxadiazole moiety, related to 4-methylbenzenesulfonamides, were synthesized and screened for anti-HIV and antifungal activities. The findings underscore the potential of these compounds in antiviral and antifungal drug development (Zareef et al., 2007).

Carbonic Anhydrase Inhibition and Anticancer Effects

- New dibenzensulfonamides were synthesized and evaluated for their anticancer effects, specifically by inducing apoptosis and autophagy pathways. These compounds also demonstrated significant carbonic anhydrase inhibitory effects on various human isoenzymes, indicating their potential in anticancer drug development (Gul et al., 2018).

Organic Synthesis and Chemical Interactions

- A gold(I)-catalyzed cascade reaction was employed to obtain a variety of N-(furan-3-ylmethylene)benzenesulfonamides from easily accessible starting materials. This research highlights the versatility of gold carbenoid chemistry and its applications in organic synthesis (Wang et al., 2014).

properties

IUPAC Name |

3-chloro-N-[2-(furan-3-yl)ethyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3S/c1-10-2-3-12(8-13(10)14)19(16,17)15-6-4-11-5-7-18-9-11/h2-3,5,7-9,15H,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOOAIJXTCUDBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=COC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-(furan-3-yl)ethyl)-4-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate](/img/structure/B2676801.png)

![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2676802.png)

![(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2676806.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate](/img/structure/B2676816.png)

![N-(2,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2676819.png)